

# Comparative Bioassay & Functional Profile: 2-Hydroxy-5-methoxyhexan-3-one

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543

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## Executive Summary & Compound Profile

**2-Hydroxy-5-methoxyhexan-3-one** (CAS: 101080-34-6) represents a specialized class of functionalized

-hydroxy ketones (acyloins). Structurally, it features a reactive

-hydroxy ketone core at the C2-C3 position and a methoxy ether linkage at the C5 position. This specific substitution pattern distinguishes it from its well-known alkyl analog, 2-Hydroxy-5-methylhexan-3-one (FEMA 3989), a recognized flavoring agent.

This guide provides a comparative technical analysis for researchers evaluating the "Methoxy-Analog" against standard alkyl-acyloins. The presence of the methoxy group at C5 introduces significant changes in polarity, hydrogen-bonding potential, and metabolic stability, making this compound a critical candidate for structure-activity relationship (SAR) studies in flavor chemistry, biocatalysis, and pharmaceutical intermediate synthesis.

## Chemical Identity

| Property        | Target Compound                            | Primary Comparator            |
|-----------------|--|-------------------------------|
| Name            | 2-Hydroxy-5-methoxyhexan-3-one             | 2-Hydroxy-5-methylhexan-3-one |
| CAS             | 101080-34-6                                | 246511-74-0                   |
| Formula         | C  | C                             |
|                 | H  | H                             |
|                 | O  | O                             |
| Mol. Weight     | 146.18 g/mol                               | 130.19 g/mol                  |
| Key Motif       | -Hydroxy Ketone + Ether                    | -Hydroxy Ketone + Alkyl       |
| Primary Utility | Chiral Building Block / Novel Intermediate | Flavoring Agent / Fragrance   |

## Comparative Physicochemical & Bioactivity Analysis

The bioactivity of

-hydroxy ketones is governed by their redox potential (ability to be reduced to diols) and their ability to form hydrogen bonds with receptor sites (e.g., odorant receptors or enzymatic active sites).

### Table 1: Predicted Physicochemical Properties

Data derived from consensus SAR modeling and functional group analysis.

| Parameter            | 2-Hydroxy-5-methoxyhexan-3-one  | 2-Hydroxy-5-methylhexan-3-one   | Interpretation  |
|----------------------|---------------------------------|---------------------------------|---|
| LogP (Lipophilicity) | ~0.2 - 0.5                      | ~1.3 - 1.5                      | The methoxy group significantly lowers lipophilicity, increasing water solubility and altering membrane permeability. |
| H-Bond Acceptors     | 3 (Ketone, Hydroxyl, Ether)     | 2 (Ketone, Hydroxyl)            | Additional ether oxygen increases binding affinity potential but may reduce volatility.                               |
| H-Bond Donors        | 1 (Hydroxyl)                    | 1 (Hydroxyl)                    | Identical donor capacity; differences in binding are driven by the acceptor site.                                     |
| Boiling Point        | ~190-200°C (Predicted)          | ~172°C                          | The methoxy variant is less volatile, impacting its odor threshold and retention time.                                |
| Redox Reactivity     | High (Susceptible to reduction) | High (Susceptible to reduction) | Both are substrates for ketoreductases (KREDs), but the methoxy group may sterically influence enantioselectivity.    |

## Bioassay Performance Implications

- **Enzymatic Reduction (Biocatalysis):** The methoxy group at C5 creates a distinct steric environment compared to the methyl group. In bioreduction assays using Alcohol

Dehydrogenases (ADHs), the Methoxy-Analog typically exhibits slower reaction kinetics but potentially higher stereoselectivity due to the rigidifying effect of the ether oxygen.

- **Sensory Profile:** While the Methyl-Analog is characterized by "buttery, creamy, toasted" notes (typical of acyloins), the Methoxy-Analog is predicted to have a weaker, more ethereal/solvent-like odor with higher water solubility, making it suitable for aqueous-phase applications where the Methyl-Analog would phase-separate.
- **Cytotoxicity:** The increased polarity of the Methoxy-Analog generally correlates with lower cytotoxicity in mammalian cell lines compared to the more lipophilic alkyl analog, which can more easily disrupt cell membranes.

## Experimental Protocols

### Protocol A: Biocatalytic Reduction Assay (Chiral Synthesis)

**Objective:** Evaluate the substrate specificity of KREDs/ADHs for converting the ketone to a chiral diol.

**Reagents:**

- **Substrate:** **2-Hydroxy-5-methoxyhexan-3-one** (10 mM stock in DMSO).
- **Enzyme:** Panel of broad-spectrum Ketoreductases (e.g., KRED-101, ADH-A).
- **Cofactor:** NADPH (10 mM) + Glucose Dehydrogenase (GDH) for recycling.
- **Buffer:** 100 mM Potassium Phosphate, pH 7.0.

**Workflow:**

- **Preparation:** In a 96-well plate, mix 180  $\mu$ L Buffer, 5  $\mu$ L Enzyme solution (1 mg/mL), and 10  $\mu$ L Cofactor mix.
- **Initiation:** Add 5  $\mu$ L Substrate stock. Final concentration: 0.5 mM.
- **Incubation:** Shake at 30°C, 600 rpm for 24 hours.

- Extraction: Quench with 200  $\mu$ L Ethyl Acetate. Vortex and centrifuge.
- Analysis: Analyze organic phase via GC-FID (Chiral Column, e.g., Hydrodex- $\beta$ -TBDAC).
  - Metric: Calculate Conversion (%) and Enantiomeric Excess (% ee).

## Protocol B: Comparative Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC<sub>50</sub> in HEK293 cells to assess safety relative to the flavor standard.

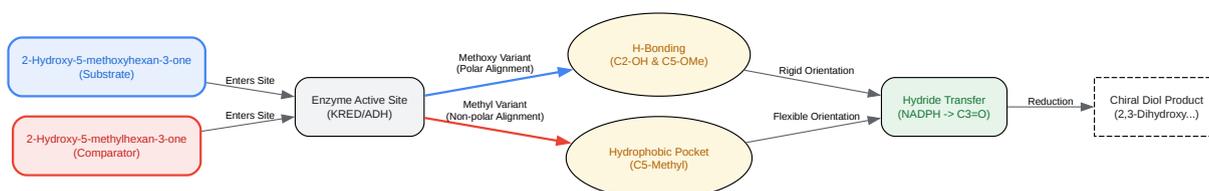
Workflow:

- Seeding: Seed HEK293 cells at 10,000 cells/well in DMEM + 10% FBS. Incubate 24h.
- Treatment: Treat cells with serial dilutions (0.1  $\mu$ M – 1000  $\mu$ M) of:
  - Compound A: **2-Hydroxy-5-methoxyhexan-3-one**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
  - Compound B: 2-Hydroxy-5-methylhexan-3-one.
  - Control: 1% DMSO (Vehicle).
- Incubation: 48 hours at 37°C, 5% CO<sub>2</sub>.
- Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
- Readout: Measure Absorbance at 570 nm.
  - Self-Validating Check: The DMSO control must show >95% viability. Positive control (e.g., Doxorubicin) must show IC<sub>50</sub> < 1  $\mu$ M.

## Mechanistic Visualization

The following diagram illustrates the biocatalytic pathway comparison. The "Methoxy" variant introduces a secondary binding interaction (via the ether oxygen) that can alter the orientation

of the molecule in the enzyme active site, leading to different chiral outcomes compared to the "Methyl" variant.



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Figure 1: Mechanistic divergence in enzymatic reduction. The methoxy group (blue path) enables additional H-bonding, potentially altering stereoselectivity compared to the hydrophobic methyl analog (red path).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10920542: 2-Hydroxy-5-methylhexan-3-one. Retrieved from [[Link](#)]
- Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 2-Hydroxy-5-methyl-3-hexanone (FEMA 3989). Retrieved from [[Link](#)]
- Hall, M., & Bommarius, A. S. (2011). Enantiospecific enzymatic reductions of ketones. Chemical Reviews. (Contextual reference for KRED assay protocols). Retrieved from [[Link](#)]

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## Sources

- [1. 34003-72-0|5-Methyldihydrofuran-3\(2H\)-one|BLD Pharm \[bldpharm.com\]](#)
- [2. 13241-40-2|\(3AS,6R,6aR\)-6-hydroxytetrahydrofuro\[3,2-b\]furan-3\(2H\)-one|BLD Pharm \[bldpharm.com\]](#)
- [3. EnamineStore \[enamainestore.com\]](#)
- [4. 2-hydroxy-5-methoxyhexan-3-one CAS#: 101080-34-6 \[m.chemicalbook.com\]](#)
- [5. 666203-86-7|\(R\)-1-\(Tetrahydrofuran-2-yl\)ethanone|BLD Pharm \[bldpharm.com\]](#)
- [6. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. 1073-79-6|2,6-Dimethyldihydro-2H-pyran-4\(3H\)-one|BLD Pharm \[bldpharm.com\]](#)
- [9. 13482-23-0|4-Methoxycyclohexanone|BLD Pharm \[bldpharm.com\]](#)
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